Tandospirone, known chemically as (3aR,4S,7R,7aS)-rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione hydrochloride, is a synthetic compound classified as an azapirone derivative []. Its primary role in scientific research stems from its high affinity for serotonin 1A (5-HT1A) receptors, making it a valuable tool for investigating the role of serotonergic neurotransmission in various physiological and behavioral processes [, , , , , ].
The synthesis of tandospirone involves several steps starting from a precursor compound known as Noreximide. The process can be summarized as follows:
This multi-step synthesis highlights the complexity involved in producing tandospirone, emphasizing its unique chemical structure.
Tandospirone has the molecular formula and a molar mass of approximately 383.496 g/mol. The structure features a bicyclic system characteristic of azapirones, which contributes to its pharmacological properties. The compound's three-dimensional configuration can be modeled using various chemical databases that provide detailed structural data such as SMILES and InChI representations .
Tandospirone undergoes various chemical reactions that are essential for its pharmacological activity. Notably:
These reactions are crucial for understanding how tandospirone exerts its effects in clinical settings.
The mechanism of action of tandospirone is primarily linked to its role as a partial agonist at the serotonin 1A receptor. This interaction leads to several downstream effects:
These mechanisms contribute to its anxiolytic and antidepressant effects.
Tandospirone exhibits several notable physical and chemical properties:
The elimination half-life of tandospirone is approximately 2–3 hours, with about 70% excreted through urine as metabolites .
Tandospirone is primarily used in clinical settings for:
Research continues to explore additional therapeutic applications, including potential benefits in stress-related disorders and other neuropsychiatric conditions .
Tandospirone (chemically designated as (3aR,4S,7R,7aS)-rel-hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione hydrochloride) exhibits potent and selective partial agonism at serotonin 5-HT₁ₐ receptors. Its binding affinity (Ki) for 5-HT₁ₐ receptors is 27 ± 5 nM, which is 48- to 1,500-fold higher than for other neurotransmitter receptors [1] [7]. Intrinsic activity ranges between 55-85% relative to full agonists like 8-OH-DPAT, allowing functional selectivity between presynaptic autoreceptors (where it acts as a full agonist) and postsynaptic heteroreceptors (partial agonism) [6] [8]. This differential activity underpins its clinical effects without inducing receptor overstimulation.
Table 1: Receptor Binding Affinity Profile of Tandospirone
Receptor Type | Ki Value (nM) | Selectivity Ratio vs. 5-HT₁ₐ |
---|---|---|
5-HT₁ₐ | 27 ± 5 | 1.0 |
5-HT₂ₐ | 1,300 ± 200 | 48.1 |
D₂ | 1,700 ± 300 | 63.0 |
α₁-Adrenergic | 1,600 ± 80 | 59.3 |
α₂-Adrenergic | 1,900 ± 400 | 70.4 |
5-HT₂c | 2,600 ± 60 | 96.3 |
D₁ | 41,000 ± 10,000 | 1,518.5 |
Source: Hamik et al. (1990) [7]
Tandospirone demonstrates negligible direct interactions with dopaminergic D₁ (Ki = 41,000 nM) and D₂ receptors (Ki = 1,700 nM) [1] [7]. However, its primary metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), exhibits significant α₂-adrenergic receptor antagonism (Ki ≈ 100–300 nM), which may contribute to downstream noradrenergic modulation [6]. This metabolite-driven α₂ blockade contrasts with tandospirone’s weak α₁-adrenergic affinity (Ki = 1,600 nM), explaining the absence of cardiovascular side effects like orthostatic hypotension [6] [10].
Beyond 5-HT₁ₐ, tandospirone shows minimal interaction with other serotonin receptors: 5-HT₁в (Ki > 100,000 nM), 5-HT₁ᴅ (Ki > 100,000 nM), 5-HT₃ (Ki > 100,000 nM), and the serotonin transporter (SERT) [1] [7]. Its 5-HT₂ₐ/₂c affinity (Ki = 1,300–2,600 nM) is insufficient for functional activity at therapeutic doses, distinguishing it from atypical antipsychotics [7] [8].
Tandospirone activates 5-HT₁ₐ receptors coupled to inhibitory G-proteins (Gαᵢ/Gαₒ). This triggers dissociation of Gβγ subunits and subsequent modulation of effector enzymes and ion channels [1] [8]. Chronic administration (14 days) induces desensitization of somatodendritic 5-HT₁ₐ autoreceptors in the raphe nuclei, restoring physiological serotonergic firing rates while preserving postsynaptic receptor sensitivity [3].
Gαᵢ-mediated inhibition of adenylate cyclase reduces intracellular cAMP accumulation. This suppresses protein kinase A (PKA) activity and downstream phosphorylation of CREB (cAMP response element-binding protein), a pathway implicated in anxiety and neuroplasticity [1]. In hippocampal neurons, tandospirone-induced cAMP reduction correlates with attenuated excitability without altering long-term synaptic plasticity [1] [8].
The Gβγ subunits released during G-protein activation directly bind G-protein-gated inwardly rectifying potassium (GIRK) channels. This opens K⁺ channels, leading to K⁺ efflux, membrane hyperpolarization (5–15 mV), and reduced neuronal firing in key limbic regions [1] [3]. Electrophysiological studies confirm tandospirone-mediated hyperpolarization in:
Table 2: Cellular Signaling Pathways Modulated by Tandospirone
Target | Signaling Effect | Functional Outcome |
---|---|---|
Gαᵢ/Gαₒ | ↓ Adenylate cyclase activity | ↓ cAMP/PKA, ↓ neuronal excitability |
Gβγ subunits | ↑ GIRK channel opening | K⁺ efflux, membrane hyperpolarization |
Presynaptic 5-HT₁ₐ | Desensitization after 14 days | Restored 5-HT neuron firing rates |
Postsynaptic 5-HT₁ₐ | Sustained partial agonism | Tonic activation without desensitization |
Tandospirone dose-dependently (0.1–1 mg/kg) suppresses theta-band oscillations (4–8 Hz) in the anterior cingulate cortex (ACC) [5] [8]. This effect is independent of GABAergic mechanisms and is reversed by the 5-HT₁ₐ antagonist WAY-100635. Theta rhythm modulation in the ACC correlates with reduced anxiety-like behaviors in rodents and is postulated to normalize hyperactivity in emotional processing networks [5] [8].
While tandospirone lacks affinity for GABAₐ receptors, it indirectly enhances GABAergic tone in the prefrontal cortex and amygdala by stimulating 5-HT₁ₐ receptors located on GABA interneurons [8] [9]. Conversely, it reduces glutamate release in the hippocampus via presynaptic 5-HT₁ₐ heteroreceptors, dampening excitatory transmission [8]. Clinical studies in dementia patients demonstrate that tandospirone (30–60 mg/day) improves behavioral symptoms by rebalancing limbic glutamate/GABA ratios without sedation [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7